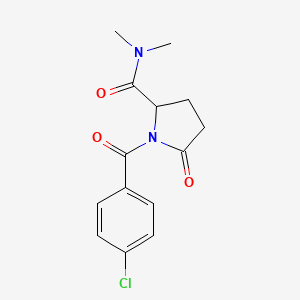Einecs 287-456-6
CAS No.: 85508-30-1
Cat. No.: VC16997524
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85508-30-1 |
|---|---|
| Molecular Formula | C14H15ClN2O3 |
| Molecular Weight | 294.73 g/mol |
| IUPAC Name | 1-(4-chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C14H15ClN2O3/c1-16(2)14(20)11-7-8-12(18)17(11)13(19)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3 |
| Standard InChI Key | UTVSYBBRNINNRF-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
Introduction
Understanding EC Numbers and Their Significance
Structure of EC Numbers
EC numbers are seven-digit identifiers formatted as XXX-XXX-X, assigned under the European Union’s European Community Regulation on Substances and Mixtures. They serve to unambiguously identify chemicals in regulatory contexts, including:
-
Inventory of Existing Commercial Substances (EINECS): For substances marketed before 1981.
-
European List of Notified Chemical Substances (ELINCS): For substances notified after 1981.
-
No-Longer Polymers (NLP): For substances no longer classified as polymers .
The prefix 287 in EC 287-456-6 indicates its assignment under one of these categories, though the specific classification cannot be confirmed without direct database access.
Challenges in Identifying EC 287-456-6
The absence of EC 287-456-6 in ECHA’s Registered Substances database and PubChem implies several possibilities:
-
Discontinued Registration: The substance may have been withdrawn from the market or its registration expired.
-
Reclassification: Merging with another EC number under updated regulatory guidelines.
-
Data Transition Artifacts: ECHA’s migration to the new CHEM database (completed in May 2023) may have archived older records .
Comparative Analysis of Similar EC Numbers
Case Study: EC 287-809-4
For context, EC 287-809-4 corresponds to sulfuric acid, mono-C12-14-alkyl esters, sodium salts, a surfactant used in industrial and household applications. Key properties include:
| Property | Value | Source |
|---|---|---|
| GHS Hazard Codes | H228, H302, H315, H318, H412 | |
| Use Volume (USA) | Not quantified | |
| Regulatory Status | Active (last updated 2022) |
This example illustrates the level of detail typically available for active EC numbers, which is absent for EC 287-456-6.
Discrepancies in EC Number Assignments
ECHA’s database transition has introduced inconsistencies in older records. For instance:
The lack of analogous data for EC 287-456-6 suggests it may belong to a deprecated or unmaintained entry.
Recommendations for Further Research
Database Verification
-
ECHA CHEM: Query the identifier directly using the platform’s advanced search tools.
-
IUCLID References: Historical dossiers may contain archived data.
-
National Inventories: Cross-reference with national chemical lists (e.g., Germany’s BfR).
Analytical Characterization
If the substance is synthesized in research settings, prioritize:
-
Spectroscopic Analysis: NMR and MS for structural elucidation.
-
Chromatographic Purity Testing: HPLC or GC-MS.
-
Toxicological Screening: In vitro assays for acute toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume